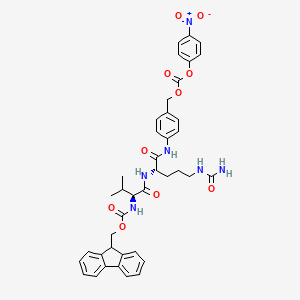

Fmoc-Val-Cit-PAB-PNP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

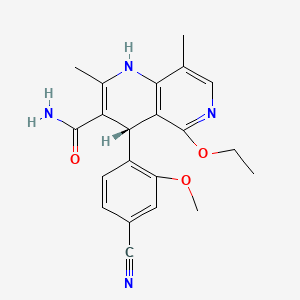

Fmoc-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the enzyme cathepsin B . Cathepsin B is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The compound interacts with its target, cathepsin B, through a specific cleavage process . The Val-Cit (Valine-Citrulline) part of the compound is specifically cleaved by cathepsin B . This cleavage is crucial for the activation and release of the drug payload in ADCs .

Pharmacokinetics

This compound exhibits superior plasma stability, which is comparable to that of non-cleavable linkers . This stability is crucial for maintaining the compound’s bioavailability, ensuring that a sufficient amount of the drug reaches the target site .

Result of Action

The cleavage of this compound by cathepsin B results in the release of the drug payload within the target cell . This intracellular release of the drug leads to the death of the target cell, thereby contributing to the overall therapeutic effect of the ADC .

Action Environment

The action of this compound is influenced by the presence of cathepsin B, which is typically found in the lysosomes of cells . The compound’s stability in plasma also plays a role in its efficacy and stability . Furthermore, the compound’s action may be influenced by factors such as pH and the presence of other enzymes in the cellular environment .

生化分析

Biochemical Properties

Fmoc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as a cleavable linker in ADCs. It interacts with cathepsin B, an enzyme that specifically cleaves the Val-Cit dipeptide motif. This interaction occurs within the lysosomes of target cells, where cathepsin B is abundant. The cleavage of this compound by cathepsin B releases the cytotoxic payload of the ADC, allowing it to exert its therapeutic effects on cancer cells. The superior plasma stability of this compound compared to non-cleavable linkers ensures that the drug remains intact in the bloodstream until it reaches the target cells .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of cytotoxic drugs to cancer cells. Upon internalization of the ADC, the linker is cleaved by cathepsin B in the lysosomes, releasing the cytotoxic drug. This release leads to the disruption of cellular functions, including inhibition of cell division, induction of apoptosis, and interference with cell signaling pathways. The specific targeting of cancer cells minimizes the impact on healthy cells, reducing the side effects commonly associated with conventional chemotherapy .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosomes. The Val-Cit dipeptide motif is recognized and cleaved by cathepsin B, releasing the PAB-PNP moiety along with the attached cytotoxic drug. This cleavage occurs through hydrolysis of the peptide bond between citrulline and para-aminobenzyl. The released cytotoxic drug then exerts its effects by binding to its molecular targets, inhibiting essential cellular processes, and ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the linker in plasma ensures that it remains intact until it reaches the target cells. Once internalized, the linker is rapidly cleaved by cathepsin B, releasing the cytotoxic drug. Long-term studies have shown that the use of this compound in ADCs results in sustained therapeutic effects, with minimal degradation of the linker over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the ADCs containing this linker effectively target and kill cancer cells with minimal toxicity to healthy tissues. At higher doses, there may be an increased risk of off-target effects and toxicity. Studies have shown that the therapeutic window for ADCs containing this compound is relatively wide, allowing for effective treatment with manageable side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B in the lysosomes. The enzyme-mediated hydrolysis of the peptide bond between citrulline and para-aminobenzyl releases the cytotoxic drug. This process is highly specific to the lysosomal environment, ensuring that the drug is released only within the target cells. The metabolic stability of this compound in plasma further enhances its effectiveness as a linker in ADCs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into ADCs. The linker ensures that the cytotoxic drug is delivered specifically to cancer cells, where it is internalized and cleaved by cathepsin B. The stability of this compound in plasma allows for efficient distribution throughout the body, while its specific cleavage in lysosomes ensures targeted drug release .

Subcellular Localization

This compound is localized within the lysosomes of target cells, where it is cleaved by cathepsin B. The subcellular localization of the linker is crucial for its function, as the cleavage and subsequent release of the cytotoxic drug occur specifically within the lysosomal compartment. This targeted release minimizes the impact on healthy cells and enhances the therapeutic efficacy of the ADCs .

准备方法

The synthesis of Fmoc-Val-Cit-PAB-PNP involves several steps:

Preparation of Fmoc-Cit-PABOH: This intermediate is synthesized by reacting Fmoc-Cit with para-aminobenzoic acid (PAB).

Addition of Piperidine: Piperidine is used to remove the Fmoc protecting group.

Coupling with Fmoc-Val-OSu: The final step involves coupling the deprotected intermediate with Fmoc-Val-OSu to yield this compound.

This synthetic route offers a high yield of approximately 85% and avoids epimerization, making it a reliable option for ADC research .

化学反应分析

Fmoc-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Cleavage by Cathepsin B: The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, releasing the attached payload inside the target cell.

Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the release of the payload.

Substitution Reactions: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include cathepsin B, acids, and nucleophiles. The major products formed from these reactions are the released payloads and the cleaved linker fragments .

科学研究应用

Fmoc-Val-Cit-PAB-PNP is widely used in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADC). Its applications include:

Targeted Drug Delivery: The compound is used to deliver cytotoxic drugs specifically to tumor cells, minimizing off-target effects.

Cancer Therapy: ADCs containing this compound have shown enhanced cytotoxicity against cancer cells while maintaining selectivity over healthy cells.

Bioconjugation: The compound is used in various bioconjugation techniques to link antibodies with drugs, enhancing the therapeutic index of the resulting conjugates.

相似化合物的比较

Fmoc-Val-Cit-PAB-PNP is unique due to its superior plasma stability and specific cleavage by cathepsin B. Similar compounds include:

Fmoc-Val-Cit-PABC: Another cathepsin B cleavable linker with similar stability and cleavage properties.

Fmoc-Phe-Lys-PAB-PNP: A peptide-based linker cleaved by different proteases, offering an alternative cleavage mechanism.

Compared to these compounds, this compound offers a balanced combination of stability and targeted cleavage, making it highly effective in ADC applications .

属性

CAS 编号 |

863971-53-3 |

|---|---|

分子式 |

C40H42N6O10 |

分子量 |

766.8 g/mol |

IUPAC 名称 |

[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C40H42N6O10/c1-24(2)35(45-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)44-34(12-7-21-42-38(41)49)36(47)43-26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H,43,47)(H,44,48)(H,45,50)(H3,41,42,49) |

InChI 键 |

USMYACISHVPTHK-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

规范 SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fmoc-Val-Cit-PAB-PNP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)